molecular formula C13H13ClN2O3 B11001809 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one

3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11001809
M. Wt: 280.70 g/mol
InChI Key: HOYMVWTZFYNZSY-UHFFFAOYSA-N
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Description

3-(2-Chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one is a quinazolinone derivative characterized by a 6,7-dimethoxyquinazolin-4(3H)-one core substituted at position 3 with a 2-chloropropenyl group. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including neuroprotective, anticancer, and antiviral properties . The 6,7-dimethoxy substitution pattern is critical for enhancing metabolic stability and binding affinity to biological targets, as seen in cerebroprotective agents like compounds 3i, 3j, and 3k . The 2-chloropropenyl group introduces steric and electronic effects that may influence reactivity and target interactions.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

3-(2-chloroprop-2-enyl)-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C13H13ClN2O3/c1-8(14)6-16-7-15-10-5-12(19-3)11(18-2)4-9(10)13(16)17/h4-5,7H,1,6H2,2-3H3

InChI Key

HOYMVWTZFYNZSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=C)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the 2-chloroprop-2-en-1-yl Group: The 2-chloroprop-2-en-1-yl group can be introduced via a nucleophilic substitution reaction using appropriate chlorinated precursors.

    Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The biological activities of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one are primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit significant pharmacological properties:

  • Antitumor Activity : Quinazoline derivatives are known for their ability to inhibit tumor growth. Studies have shown that 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one can act as an inhibitor of cancer cell proliferation.
  • Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Similar quinazoline derivatives have been studied for their anti-inflammatory properties, indicating that this compound may also possess such capabilities.

Synthesis and Mechanism of Action

The synthesis of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves several steps:

  • Formation of the Quinazolinone Core : This is achieved through a condensation reaction involving appropriate starting materials.
  • Introduction of the Chloropropenyl Group : The chloropropenyl substituent is introduced via nucleophilic substitution reactions.
  • Final Modifications : Additional functional groups may be added to enhance biological activity.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity and leading to various therapeutic effects.

Case Studies

Recent studies have focused on the interactions of this compound with biological targets:

  • In Vitro Studies : Experiments have demonstrated that 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one inhibits the growth of specific cancer cell lines, showcasing its potential as an antitumor agent.
  • Antimicrobial Testing : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which supports its application in developing new antimicrobial therapies.
  • Mechanistic Insights : Detailed studies on the binding affinity of this compound to target proteins have provided insights into its mechanism of action, paving the way for further drug development research.

Mechanism of Action

The mechanism of action of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Substituents and Their Impact:

Compound Name Substituents Key Properties Biological Activity Reference
3-(2-Chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one 3: 2-chloropropenyl; 6,7: methoxy Enhanced lipophilicity; potential electrophilic reactivity from chloropropenyl Not explicitly reported (structural analog of cerebroprotective derivatives)
6,7-Dimethoxy-2,3-dimethylquinazolin-4(3H)-one 2,3: methyl; 6,7: methoxy Reduced steric bulk compared to chloropropenyl derivatives Anticancer (tested in breast and colorectal cancer cell lines)
2-Chloro-6,7-dimethoxyquinazolin-4(3H)-one 2: chloro; 6,7: methoxy Electrophilic chlorine at position 2; intermediate for further derivatization Used in synthesis of cerebroprotective agents (e.g., 3i–3k)
3i, 3j, 3k (Cerebroprotective derivatives) 3: alkyl/amino acid residues; 6,7: methoxy Improved blood-brain barrier penetration due to amino acid/dipeptide moieties Reduced brain necrosis (23–28% vs. control) and restored cognitive function in ischemic rats
N-(3,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine 4: dichlorophenylanilino; 6,7: methoxy Enhanced π-stacking interactions from aromatic substituent Antiviral (inhibits Venezuelan equine encephalitis virus)

Synthesis Pathways:

  • The target compound’s synthesis likely involves chlorination of a propenyl precursor or nucleophilic substitution on 6,7-dimethoxyquinazolin-4(3H)-one. Intermediate 74 (6-OAc-7-OMe-4-Cl quinazoline) is a common precursor for introducing substituents at positions 4 and 6 .
  • Cerebroprotective derivatives (3i–3k) are synthesized via Schotten–Baumann acylation and benzoxazinone ring opening with amino acids .

Biological Activity

3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one, a quinazoline derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties. Understanding its biological activity is crucial for the development of therapeutic agents.

  • Molecular Formula : C13_{13}H14_{14}ClN3_{3}O2_{2}
  • Molecular Weight : 280.70 g/mol
  • CAS Number : 1081144-57-1

Biological Activities

Research indicates that quinazoline derivatives exhibit a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one are summarized below:

Anticancer Activity

Recent studies have shown that quinazoline derivatives can inhibit cancer cell proliferation. For instance, a study highlighted the anticancer potential of similar compounds through molecular docking studies, indicating significant binding affinities to cancer-related targets . The cytotoxic activity of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one was evaluated using the MTT assay, revealing promising results against various cancer cell lines.

Antimicrobial Properties

Quinazolines have also been reported to possess antimicrobial properties. The compound's ability to inhibit bacterial growth was assessed in vitro against several strains, demonstrating effective antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Inflammation-related pathways were analyzed to determine the efficacy of 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one in reducing inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Study : A study conducted on substituted quinazolines demonstrated that modifications in the molecular structure could enhance anticancer activity. The synthesized compound showed significant inhibition of cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial activity, 3-(2-chloroprop-2-en-1-yl)-6,7-dimethoxyquinazolin-4(3H)-one was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, supporting its potential as an antimicrobial agent .

Research Findings

Activity TypeFindingsReferences
AnticancerSignificant cytotoxicity against MCF-7 cells with promising IC50 values
AntimicrobialEffective against various bacterial strains with notable inhibition zones
Anti-inflammatoryReduction in inflammatory markers in vitro

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